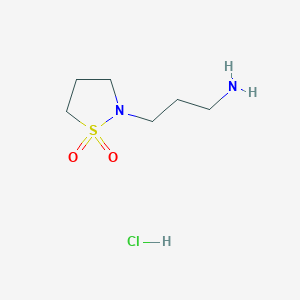
5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide often involves the reaction of amines with acid chlorides . For instance, a mixture of 1,3-diketones and chloroacetyl chloride can be stirred in dimethylformamide for several hours at room temperature to produce related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide and related compounds have been actively researched for their potential in various scientific applications. These compounds are part of broader categories of thiophene derivatives that have been synthesized and evaluated for their biological activities. Notably, derivatives of thiophene carboxamide have shown significant promise in anticancer research. For instance, thiophene-2-carboxamide derivatives have demonstrated good inhibitory activity against several cancer cell lines. This is particularly evident in compounds containing thiazolidinone rings or thiosemicarbazide moieties, highlighting their potential in cancer treatment strategies (Atta & Abdel‐Latif, 2021).
Detection and Sensing Applications
In another intriguing application, thiophene derivatives have been utilized in the development of highly selective and sensitive fluorescence "light-up" probes. These probes have been designed for the detection of nerve agent mimics, demonstrating rapid response, low detection limits, and excellent specificity. Such developments indicate the potential of 5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide related compounds in environmental monitoring and safety applications (Huo et al., 2019).
Antimicrobial and Antituberculosis Activity
Research has also expanded into the antimicrobial and antituberculosis potential of thiophene derivatives. Compounds synthesized from thiophene carboxamides have been evaluated for their activity against Mycobacterium tuberculosis, showcasing moderate to good efficacy. This suggests their relevance in addressing antibiotic resistance and the development of new antimicrobial agents (Jadhav et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as clobetasone and ulobetasol, which are corticosteroids, are often employed topically as a treatment for a variety of conditions such as eczema, psoriasis, various forms of dermatitis, and also for certain ophthalmologic conditions .
Mode of Action
Corticosteroids like clobetasone and ulobetasol, which might share some structural similarities, work by binding to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals .
Biochemical Pathways
A compound named ml-162, which is a gpx4 (glutathione peroxidase 4) inhibitor, is selectively lethal to mutant ras oncogene-expressing cell lines
Result of Action
Similar compounds like clobetasone and ulobetasol have shown to reduce itchiness and erythema associated with eczema and dermatitis .
Eigenschaften
IUPAC Name |
5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11(2)9(13)6-3-8(14-5-6)7(12)4-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQZHHTRROBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211847 | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221725-74-1 | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroacetyl)-N,N-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroacetyl)-N,N-dimethylthiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)

![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)



![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)



![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)
